3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea
Brand Name: Vulcanchem
CAS No.: 32868-57-8
VCID: VC7653208
InChI: InChI=1S/C11H10ClN3O2/c1-7-9(12)10(17-15-7)14-11(16)13-8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,16)
SMILES: CC1=NOC(=C1Cl)NC(=O)NC2=CC=CC=C2
Molecular Formula: C11H10ClN3O2
Molecular Weight: 251.67

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

CAS No.: 32868-57-8

Cat. No.: VC7653208

Molecular Formula: C11H10ClN3O2

Molecular Weight: 251.67

* For research use only. Not for human or veterinary use.

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea - 32868-57-8

Specification

CAS No. 32868-57-8
Molecular Formula C11H10ClN3O2
Molecular Weight 251.67
IUPAC Name 1-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-phenylurea
Standard InChI InChI=1S/C11H10ClN3O2/c1-7-9(12)10(17-15-7)14-11(16)13-8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,16)
Standard InChI Key QBEFLMPGUDONIF-UHFFFAOYSA-N
SMILES CC1=NOC(=C1Cl)NC(=O)NC2=CC=CC=C2

Introduction

The compound 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea is a synthetic organic molecule that incorporates both oxazole and urea functionalities. Despite the lack of specific information on this compound in the provided search results, we can infer its potential properties and applications based on similar compounds and the general characteristics of oxazoles and ureas.

Synthesis

The synthesis of such compounds typically involves the reaction of an oxazole derivative with a phenyl isocyanate. The process may require a catalyst and suitable reaction conditions to ensure high yield and purity.

Characterization

Characterization of this compound would involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure. Other techniques like Infrared Spectroscopy (IR) and Ultraviolet-Visible Spectroscopy (UV-Vis) can provide additional information about its functional groups and electronic transitions.

Potential Biological Activity

Oxazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a urea group can enhance these activities by providing additional sites for interaction with biological targets.

Antimicrobial Activity

Compound FeaturePotential Activity
Oxazole RingAntimicrobial
Urea LinkageEnhanced Interaction

Anti-inflammatory Activity

Compound FeaturePotential Activity
Oxazole RingAnti-inflammatory
Urea GroupIncreased Bioavailability

Research Findings and Future Directions

While specific research findings on 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea are not available, studies on similar compounds suggest potential applications in drug development. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo studies.

Data Table: Potential Biological Activities of Oxazole Derivatives

Compound TypeBiological ActivityReference
Oxazole DerivativesAntimicrobial, Anti-inflammatory
Urea-based CompoundsEnhanced Bioavailability, Anti-inflammatory
Oxazole-Urea HybridsPotential Anticancer Agents

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